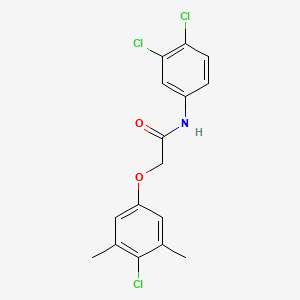![molecular formula C21H11F3N2O4S2 B11690442 (5Z)-5-{[5-(4-Nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11690442.png)
(5Z)-5-{[5-(4-Nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (5Z)-5-{[5-(4-Nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a furan ring, a nitrophenyl group, a thiazolidinone core, and a trifluoromethylphenyl group, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[5-(4-Nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 5-(4-nitrophenyl)furan-2-carbaldehyde with 3-(trifluoromethyl)phenylthiourea under basic conditions to form the thiazolidinone ring. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures would be essential to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the furan ring and the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting properties such as antimicrobial or anticancer activities. Research is ongoing to explore its potential as a therapeutic agent.
Medicine
In medicine, the compound’s ability to interact with biological targets makes it a candidate for drug development. Studies are being conducted to evaluate its efficacy and safety in treating various diseases.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.
Mecanismo De Acción
The mechanism of action of (5Z)-5-{[5-(4-Nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Thiosulfate compounds
Uniqueness
Compared to similar compounds, (5Z)-5-{[5-(4-Nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, while the nitrophenyl and furan rings contribute to its versatility in chemical reactions.
Propiedades
Fórmula molecular |
C21H11F3N2O4S2 |
|---|---|
Peso molecular |
476.5 g/mol |
Nombre IUPAC |
(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H11F3N2O4S2/c22-21(23,24)13-2-1-3-15(10-13)25-19(27)18(32-20(25)31)11-16-8-9-17(30-16)12-4-6-14(7-5-12)26(28)29/h1-11H/b18-11- |
Clave InChI |
DUSIDOHCEOCBKM-WQRHYEAKSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/SC2=S)C(F)(F)F |
SMILES canónico |
C1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])SC2=S)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-(4-fluorophenyl)-N-[(2-hydroxyphenyl)carbamothioyl]prop-2-enamide](/img/structure/B11690375.png)
![17-[4-Chloro-3-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11690377.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-bromobenzohydrazide](/img/structure/B11690387.png)
![[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid](/img/structure/B11690388.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-2-(naphthalen-2-yloxy)acetohydrazide](/img/structure/B11690391.png)
![4-[(4-Bromophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B11690398.png)
![N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11690399.png)
![N-(4-{[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]carbonyl}phenyl)acetamide](/img/structure/B11690406.png)
![3,3'-[(3-nitrophenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B11690409.png)


![5,5'-((Oxybis(4,1-phenylene))bis(sulfanediyl))bis(3-phenylbenzo[c]isoxazole)](/img/structure/B11690434.png)
![(4Z)-5-(4-nitrophenyl)-4-[2-(2-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11690437.png)

